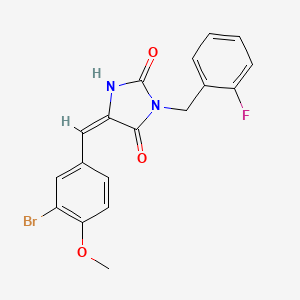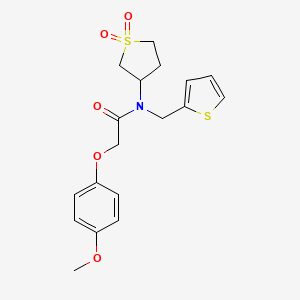![molecular formula C19H21N3O6S B11597784 2-methoxyethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597784.png)
2-methoxyethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es un compuesto orgánico complejo que pertenece a la familia de las tiazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado a un anillo de pirimidina, y varios grupos funcionales como un grupo nitrofenilo, un éster de metoxietilo y un grupo etilo. La presencia de estos grupos funcionales confiere propiedades químicas específicas y reactividad al compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato típicamente involucra reacciones de varios pasos. Un método común implica la condensación de acetoacetato de etilo con 1,3-tiazol-2-amina y un aldehído aromático en condiciones específicas. La reacción a menudo se lleva a cabo en alcohol isopropílico a temperatura ambiente con activación ultrasónica para mejorar la velocidad de reacción y el rendimiento .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y la escalabilidad. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar los derivados nitro correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o alcoholes pueden reaccionar con el grupo éster en condiciones básicas.
Productos Principales Formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato involucra su interacción con objetivos moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, modulando su actividad. El grupo nitrofenilo, por ejemplo, puede participar en reacciones redox, afectando los procesos celulares. El núcleo tiazolopirimidina puede interactuar con ácidos nucleicos o proteínas, influenciando su función.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-metoxietil (2Z)-2-[4-(dietilamino)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-metoxietil (2E)-2-(2-etoxibencilideno)-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
Unicidad
La unicidad de 2-metoxietil 2-etil-7-metil-5-(2-nitrofenil)-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato radica en su combinación específica de grupos funcionales y su marco estructural. La presencia del grupo nitrofenilo lo distingue de otros compuestos similares, impartiendo reactividad química única y potencial actividad biológica.
Propiedades
Fórmula molecular |
C19H21N3O6S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O6S/c1-4-14-17(23)21-16(12-7-5-6-8-13(12)22(25)26)15(11(2)20-19(21)29-14)18(24)28-10-9-27-3/h5-8,14,16H,4,9-10H2,1-3H3 |
Clave InChI |
OEMDJHNEOJSFJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11597704.png)
![(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11597713.png)
![2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11597718.png)

![(5Z)-2-(4-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597722.png)
![Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B11597736.png)

![(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597743.png)
![4-[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B11597746.png)
![(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11597750.png)
![{3-[(4-Cyano-2-fluoro-benzoyl)-hydrazonomethyl]-indol-1-yl}-acetic acid](/img/structure/B11597769.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597772.png)
![4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11597777.png)
![6-benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11597791.png)
